![molecular formula C14H14ClNO2S B4445868 4-chloro-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B4445868.png)
4-chloro-N-(3-methylbenzyl)benzenesulfonamide
Overview
Description
Benzenesulfonamides are a class of organic compound sharing a common functional group with the general structure R-SO2NH2 . The R group can be varied and may include complex structures, which can result in a wide range of properties and potential applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of aniline derivatives with sulfonyl chlorides . The exact method can vary depending on the specific structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a compound like 4-chloro-N-(3-methylbenzyl)benzenesulfonamide would likely include a benzene ring substituted with a sulfonamide group, a chlorine atom, and a methylbenzyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions . The specific reactions that 4-chloro-N-(3-methylbenzyl)benzenesulfonamide might undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-chloro-N-(3-methylbenzyl)benzenesulfonamide would depend on its specific structure. Factors that could influence these properties include the nature and position of its substituents and the presence of any functional groups .Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer activity. A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells .
Apoptosis Induction
The anti-proliferative effects of the compound were associated with its ability to induce apoptosis in HeLa cells . The compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .
Metabolic Stability
The compound’s susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for the most active compounds in the range of 9.1–20.3 min .
Carbonic Anhydrase IX Inhibition
The compound has been synthesized as a derivative and studied for its inhibitory effect on carbonic anhydrase IX . Selective inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .
Antimicrobial Activity
The compound has also been studied for its potential antimicrobial activity. Inhibition of one or more carbonic anhydrases present in bacteria was reported to interfere with bacterial growth .
Anti-proliferative Activity
The compound was evaluated for its anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-3-2-4-12(9-11)10-16-19(17,18)14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOUTDMUTPHTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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